

# The Discovery and Enduring Legacy of Coomassie Brilliant Blue: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brilliant Blue*

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## Introduction

Coomassie **Brilliant Blue** (CBB) is a synthetic, anionic triphenylmethane dye that has become an indispensable tool in biochemistry for the visualization and quantification of proteins. Originally developed for the textile industry, its unique ability to bind to proteins has made it a cornerstone of techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and the Bradford protein assay. This technical guide provides an in-depth exploration of the discovery, history, and fundamental applications of the two major variants, Coomassie **Brilliant Blue** R-250 and G-250. It is intended for researchers, scientists, and drug development professionals who utilize these dyes in their daily work.

## A Storied Past: From Imperialism to the Laboratory

The name "Coomassie" itself has a history rooted in the colonial era of the late 19th century. Levinstein Ltd., a British dye manufacturer, adopted the name as a trade name for a range of acid wool dyes.<sup>[1]</sup> This was in the wake of the Fourth Anglo-Ashanti War in 1896, during which British forces occupied the city of Coomassie, now known as Kumasi in modern-day Ghana.<sup>[1]</sup> The name was likely chosen to capitalize on the public's familiarity with the name due to the recent military conflict.

The blue disulfonated triphenylmethane dyes, which form the chemical basis of Coomassie **Brilliant Blue**, were first synthesized in 1913 by Max Weiler in Elberfeld, Germany.<sup>[1]</sup> Imperial Chemical Industries (ICI) later acquired the "Coomassie" trademark and, although they no

longer produce the dyes, the name has become synonymous with protein staining in the scientific community.<sup>[1]</sup>

The transition of Coomassie **Brilliant Blue** from a textile dye to a laboratory staple began in the mid-20th century. In 1963, Fazekas de St. Groth and his colleagues first reported the use of Coomassie **Brilliant Blue** R-250 to visualize proteins separated by electrophoresis on cellulose acetate sheets.<sup>[1]</sup> This was a pivotal moment, demonstrating the dye's utility in a biochemical context. Just two years later, in 1965, Meyer and Lambert adapted this method for use with polyacrylamide gels, a technique that remains a fundamental practice in molecular biology today.<sup>[1]</sup> The G-250 variant, with its slightly different properties, was first reported for staining proteins in polyacrylamide gels in 1967.<sup>[1]</sup>

## The Chemistry of Color: R-250 vs. G-250

The two most common forms of Coomassie **Brilliant Blue** used in biochemistry are R-250 and G-250. The "R" in R-250 stands for a reddish tint in its blue color, while the "G" in G-250 indicates a greenish tint.<sup>[2]</sup> The primary structural difference between the two is the presence of two additional methyl groups in the G-250 variant.<sup>[1]</sup> The "250" in their names was originally an indicator of the dye's purity.

The color of these dyes is highly dependent on the pH of the solution. Coomassie **Brilliant Blue** G-250, in particular, exhibits a distinct color shift that is central to its use in the Bradford assay. At a very low pH (below 0), the dye is red with an absorption maximum around 470 nm.<sup>[3]</sup> At a pH of approximately 1, it is green with an absorption maximum around 650 nm.<sup>[3]</sup> Above a pH of 2, it turns a **brilliant blue**, with its absorption maximum shifting to 595 nm upon binding to proteins.<sup>[3]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative properties of Coomassie **Brilliant Blue** R-250 and G-250.

Table 1: Spectral Properties of Coomassie **Brilliant Blue** G-250

State of Dye	pH	Color	Absorption Maximum ( $\lambda_{\text{max}}$ )
Cationic (Free Dye)	< 0	Red	~470 nm[3]
Neutral (Free Dye)	~1	Green	~650 nm[3]
Anionic (Free Dye)	> 2	Blue	~595 nm[3]
Anionic (Protein-Bound)	Acidic	Brilliant Blue	595 nm[3]

Table 2: Detection Limits of Coomassie **Brilliant Blue** Stains for Proteins in Polyacrylamide Gels

Dye Variant	Staining Method	Typical Detection Limit
Coomassie Brilliant Blue R-250	Conventional Staining	~100 ng
Coomassie Brilliant Blue G-250	Colloidal Staining	~30 - 100 ng[4]

## Experimental Protocols

Detailed methodologies for the most common applications of Coomassie **Brilliant Blue** are provided below.

### Conventional Staining of Polyacrylamide Gels with Coomassie Brilliant Blue R-250

This protocol is a standard method for visualizing protein bands after SDS-PAGE.

Materials:

- Staining Solution: 0.1% (w/v) Coomassie **Brilliant Blue** R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid.
- Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.

- Gel Storage Solution: 7% (v/v) acetic acid.

#### Procedure:

- Fixation: After electrophoresis, immerse the polyacrylamide gel in the staining solution. Gently agitate for 30-60 minutes at room temperature. The fixation step is integrated with staining in this method.
- Staining: Continue to gently agitate the gel in the staining solution for at least 1 hour. For gels with low protein concentrations, staining can be extended overnight.
- Destaining: Decant the staining solution. Rinse the gel briefly with the destaining solution. Add fresh destaining solution and gently agitate. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of foam or a folded paper towel in the destaining container can help absorb excess stain.
- Storage: Once the desired level of destaining is achieved, the gel can be stored in the gel storage solution.

## Colloidal Staining of Polyacrylamide Gels with Coomassie Brilliant Blue G-250

This method offers higher sensitivity and lower background staining compared to the conventional R-250 method.

#### Materials:

- Fixing Solution: 50% (v/v) ethanol, 2% (v/v) phosphoric acid.
- Staining Solution: 0.02% (w/v) Coomassie **Brilliant Blue** G-250, 5% (w/v) aluminum sulfate, 10% (v/v) ethanol, 2% (w/v) phosphoric acid.
- Washing Solution: 25% (v/v) methanol.

#### Procedure:

- **Fixation:** After electrophoresis, immerse the gel in the fixing solution and gently agitate for at least 1 hour.
- **Staining:** Decant the fixing solution and add the colloidal staining solution. Gently agitate overnight. Protein bands will gradually appear.
- **Washing:** Decant the staining solution and wash the gel with the washing solution for 1-3 minutes to remove surface-bound dye particles.
- **Storage:** The gel can be stored in water.

## Bradford Protein Assay using Coomassie Brilliant Blue G-250

This is a rapid and sensitive colorimetric assay for quantifying total protein concentration.

### Materials:

- **Bradford Reagent:** Dissolve 100 mg of Coomassie **Brilliant Blue** G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute to 1 L with deionized water. Filter the solution and store in a dark bottle at room temperature.
- **Protein Standard:** A solution of a known concentration of a standard protein, such as bovine serum albumin (BSA), typically at 1 mg/mL.

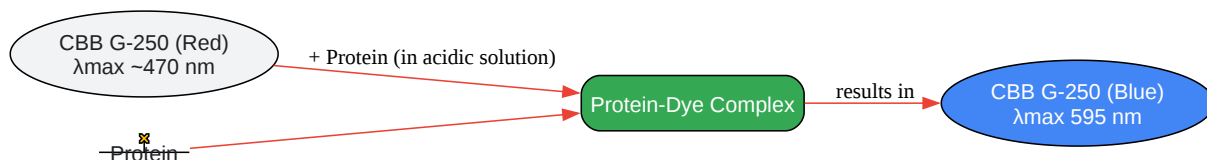
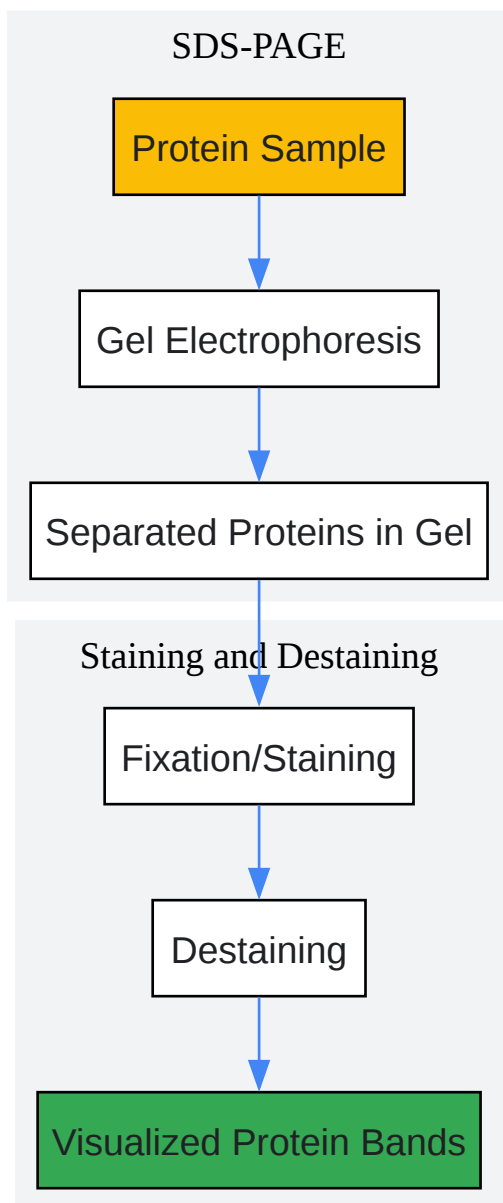
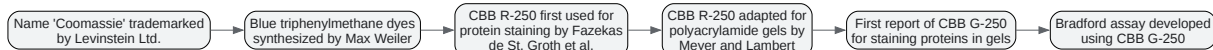
### Procedure:

- **Prepare Standards:** Prepare a series of dilutions of the protein standard (e.g., 0, 2, 4, 6, 8, 10 µg/mL).
- **Prepare Samples:** Dilute the unknown protein samples to fall within the linear range of the standard curve.
- **Assay:**

- Pipette 100  $\mu$ L of each standard and unknown sample into separate test tubes or a 96-well plate.
- Add 5 mL of the Bradford reagent to each tube (or an appropriate volume for the microplate format) and mix well.
- Incubate at room temperature for at least 5 minutes.
- Measurement: Measure the absorbance at 595 nm using a spectrophotometer.
- Quantification: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use the standard curve to determine the concentration of the unknown protein samples.

## Visualizing the Process: Diagrams

The following diagrams illustrate key aspects of the history and application of Coomassie **Brilliant Blue**.



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- To cite this document: BenchChem. [The Discovery and Enduring Legacy of Coomassie Brilliant Blue: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330330#discovery-and-history-of-coomassie-brilliant-blue]

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